molecular formula C48H54N4O16 B157213 Uroporphyrin I octamethyl ester CAS No. 10170-03-3

Uroporphyrin I octamethyl ester

Cat. No. B157213
CAS RN: 10170-03-3
M. Wt: 943 g/mol
InChI Key: KBKZLUAVUDHBNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of octamethylporphyrin tin(II), a compound related to uroporphyrin I octamethyl ester, has been determined using gas-phase electron diffraction. The molecule exhibits C(4v) symmetry with the tin atom slightly elevated above the plane of the nitrogen atoms. The study provides detailed internuclear distances, such as Sn-N and C-N, and discusses the effects of substitution at the pyrrole rings. Quantum chemical calculations were employed to reproduce the experimental bond distances, and the analysis suggests a significant contribution of direct donation to Sn-N bonding, which reduces the net charge on the tin atom .

Synthesis Analysis

The synthesis of uroporphyrin I octamethyl ester involves the treatment of uroporphyrinogen I octamethyl ester with a 2-mercaptobenzothiazolylmethyl pyrrole derivative in the presence of silver (I) trifrate under anaerobic conditions. This process is followed by aerial oxidation, resulting in a statistical mixture of uroporphyrin I–IV octamethyl esters. A spiro-pyrrolenine intermediate is proposed to be a key component in this transformation . Another approach to synthesizing a related compound, uroporphyrinogen-octanitrile (type I), involves a regioselective functionalization of the pyrrole nucleus, leading to a stable compound that crystallizes with interesting conformational characteristics .

Chemical Reactions Analysis

The isomerization of uroporphyrinogen I octamethyl ester through a spiro-pyrrolenine intermediate is a notable chemical reaction. This process results in a mixture of uroporphyrin I–IV octamethyl esters and highlights the complexity of reactions involving porphyrin derivatives . Additionally, the synthesis of a linear α-hydroxymethyl-pentapyrrole derivative and its subsequent cyclization to uroporphyrinogens also proceeds through a spiro-pyrrolenine intermediate, demonstrating the versatility of this reaction pathway .

Physical and Chemical Properties Analysis

The separation of uroporphyrin octamethyl esters I and III has been studied using thin-layer and paper chromatography. The research indicates that there is some interaction between the two porphyrin isomers, which affects their quantitative separation, especially when the III isomer comprises a significant portion of the mixture. The study suggests that paper chromatography remains valuable for the separation and detection of these isomers under certain conditions .

While the provided papers do not include specific case studies related to uroporphyrin I octamethyl ester, they offer insights into the synthesis, molecular structure, and separation techniques for porphyrin derivatives. The studies contribute to a broader understanding of the chemistry of porphyrins and their applications in various fields, such as materials science and medicine .

Scientific Research Applications

Tetramisation and Isomerisation in Synthetic Pathways

Uroporphyrin I octamethyl ester is involved in non-enzymic tetramisation processes. Cheung and Shoolingin‐Jordan (2001) demonstrated the formation of octaethyl esters of uroporphyrins from ethyl 3-(4-ethoxycarbonylmethyl-1H-pyrrol-3-yl)propionate and formalin, with a yield of about 30%. This research indicates the importance of uroporphyrin I octamethyl ester in the synthesis and transformation of porphyrin compounds, which are crucial in many biological and chemical applications (Cheung & Shoolingin‐Jordan, 2001).

Spectroscopic Analysis and Macrocycle Symmetry

The optical properties of uroporphyrin I octamethyl ester are significant for spectroscopic studies. Koster, Schlücker, Popp, and Kiefer (2004) highlighted the importance of studying the absorption spectra of porphyrins, including uroporphyrin I octamethyl ester, to understand their resonance Raman spectroscopic properties. This has implications for exploring macrocycle symmetry in biological systems (Koster et al., 2004).

Biosynthesis in Bacteria

Uroporphyrin I octamethyl ester plays a role in the biosynthesis of porphyrinoids in certain bacteria. Kajiwara, Hanamitsu, Nakamura, Kotaka, Takatori, and Iida (2007) identified uroporphyrin I octamethyl ester as a byproduct in the culture broth of the photosynthetic bacterium Rhodobacter sphaeroides, emphasizing its role in bacterial biosynthesis pathways (Kajiwara et al., 2007).

Capillary Electrophoresis and Separation Studies

In analytical chemistry, the effects of solvents on the separation of biological porphyrin methyl esters, including uroporphyrin I octamethyl ester, have been studied using capillary electrophoresis. Li, Chang, and Huie (2005) investigated various methods, such as micellar electrokinetic and nonaqueous capillary electrophoresis, for the separation of porphyrin methyl esters. Their findings contribute to the understanding of the separation and analysis of complex biological compounds like uroporphyrin I octamethyl ester (Li et al., 2005).

Optical Detection and Analysis

Uroporphyrin I octamethyl ester has been utilized in the development of novel optical platforms for the detection of plasma porphyrins. Pan, Zhang, Cha, Chen, and Choi (2013) developed DNA aptamer-functionalized carbon nanotubes for the multiplexed detection of plasma porphyrins, including uroporphyrin. Their research demonstrates the potential of uroporphyrin I octamethyl ester in advanced detection and analytical techniques (Pan et al., 2013).

Safety And Hazards

Uroporphyrin I octamethyl ester may cause irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing. Protective equipment such as dust masks, eyeshields, and gloves should be used when handling this substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKZLUAVUDHBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064983
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Molecular Weight

943.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Uroporphyrin I octamethyl ester
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Product Name

Uroporphyrin I octamethyl ester

CAS RN

10170-03-3
Record name Uroporphyrin I octamethyl ester
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Record name Uroporphyrin I octamethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
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Record name UROPORPHYRIN I OCTAMETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
JC Bommer, BF Burnham, RE Carlson, D Dolphin - Analytical Biochemistry, 1979 - Elsevier
Uroporphyrins I and III have been separated by high performance liquid chromatography on a microporasil column using n-heptane:glacial acetic acid:acetone:water (90:60:30:0.05 by …
Number of citations: 30 www.sciencedirect.com
L Bogorad, GS Marks - Biochimica et Biophysica Acta, 1960 - Elsevier
… [z4C]uroporphyrin I octamethyl ester was … ]uroporphyrin I octamethyl ester, and (b) a 5:4 mixture of [14Cluroporphyrin III octamethyl ester and unlabelled uroporphyrin I octamethyl ester. …
Number of citations: 43 www.sciencedirect.com
REH Nicholas, C Rimington - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… 6) of uroporphyrin I octamethyl ester (mp 2930) from bones ofa bovine case of congenital … by admixture with uroporphyrin I octamethyl ester. This finding is difficult to understand. …
Number of citations: 68 www.ncbi.nlm.nih.gov
H Takakura, K Nomura, H Tanino, K Okada - Tetrahedron letters, 1999 - Elsevier
… Catalytic hydrogenation of uroporphyrin I octamethyl ester in EtOAc-MeOH-AcOH-H20 (6:2:2… was contaminated with about 15% of uroporphyrin I octamethyl ester. Crude uro'gen I Me …
Number of citations: 6 www.sciencedirect.com
C Rimington, PA Miles - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… Pure uroporphyrin I octamethyl ester has been found consistently to have mp 2930. … mother liquors of his preparation of uroporphyrin I octamethyl ester from bovine congenital porphyria …
Number of citations: 45 www.ncbi.nlm.nih.gov
C Rimington, SL Sveinsson - Scandinavian Journal of Clinical and …, 1950 - Taylor & Francis
… Spectral absorption of uroporphyrin I octamethyl ester. Solvent chloroform. Concentration 65.8 mgJ for range 630-440 m,u, 3.29 mg/l for Soret band. …
Number of citations: 223 www.tandfonline.com
AM Del, C Battle, A Benson - Journal of Chromatography A, 1966 - Elsevier
A quantitative study has been made of the separation of uroporphyrin octmethyls esters I and III by thin-layer chromatography using cellulose powder containing 10% gypsum (MN300G…
Number of citations: 7 www.sciencedirect.com
Y Iwahashi, S Akamatsu - Fisheries science, 1994 - jstage.jst.go.jp
… ester of pigments from black-lip pearl (a), black-lip shell (b), and uroporphyrin I octamethyl ester (c). … of uroporphyrin I octamethyl ester (Fig. 1). Figure 2 shows the fluorescence emission …
Number of citations: 35 www.jstage.jst.go.jp
G Gu, CK Lim - Journal of Chromatography A, 1996 - Elsevier
… 3), corresponding to the molecular mass of hydroxyacetic acid uroporphyrin I octamethyl ester. Peak 2 is, therefore, identified as the hydroxyacetic acid uroporphyrinogen I. Reduction of …
Number of citations: 7 www.sciencedirect.com
MJ Murphy, LM Siegel, H Kamin… - Journal of Biological …, 1973 - Elsevier
… The porphin methyl ester migrated similarly to uroporphyrin I octamethyl ester in two thin layer chromatographic systems. The reduction state of the porphin nucleus was determined as …
Number of citations: 205 www.sciencedirect.com

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